molecular formula C15H18N2O2S B3084410 ethyl 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate CAS No. 1142212-61-0

ethyl 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate

Cat. No.: B3084410
CAS No.: 1142212-61-0
M. Wt: 290.4 g/mol
InChI Key: KSWMFPUUYLTJIV-UHFFFAOYSA-N
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Description

Ethyl 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate is an organic compound that features a pyrimidine ring substituted with a mercapto group and a benzoate ester. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Mercapto Group: The mercapto group can be introduced via nucleophilic substitution reactions.

    Esterification: The final step involves esterification to form the benzoate ester, often using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: Reduction reactions can target the pyrimidine ring or the ester group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the mercapto group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Disulfides or sulfoxides.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its mercapto group.

    Medicine: Possible therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in pharmaceutical production.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The pyrimidine ring may interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate: can be compared with other pyrimidine derivatives such as:

Uniqueness

  • The presence of both a mercapto group and a benzoate ester makes this compound unique, potentially offering a combination of reactivity and biological activity not found in other compounds.

Properties

IUPAC Name

ethyl 4-(6,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-4-19-13(18)11-5-7-12(8-6-11)17-10-9-15(2,3)16-14(17)20/h5-10H,4H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWMFPUUYLTJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=CC(NC2=S)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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